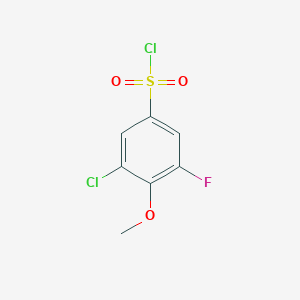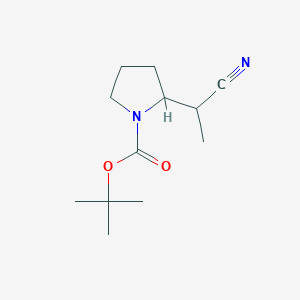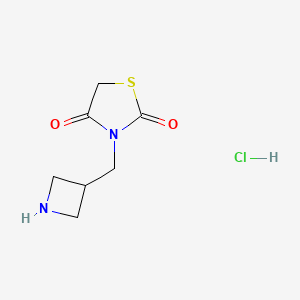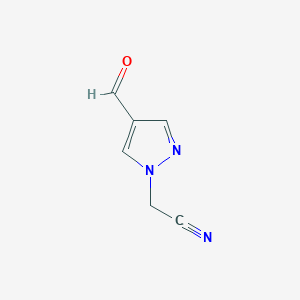
1-(4-Fluor-2-hydroxy-5-methylphenyl)ethan-1-on
Übersicht
Beschreibung
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.165 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is the MDM2-p53 protein-protein interaction . This interaction plays a crucial role in the regulation of the cell cycle and apoptosis, making it a significant target in cancer research .
Mode of Action
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one acts as a potent inhibitor of the MDM2-p53 protein-protein interaction . By inhibiting this interaction, it can prevent the degradation of p53, a protein that plays a vital role in preventing cancer formation .
Biochemical Pathways
The inhibition of the MDM2-p53 interaction by 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one affects the p53 signaling pathway . This pathway is crucial for cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth and cancer .
Result of Action
The inhibition of the MDM2-p53 interaction by 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one can lead to the stabilization and activation of p53 . This can result in cell cycle arrest and apoptosis, thereby preventing the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-hydroxy-5-methylbenzaldehyde with an appropriate acetylating agent under acidic or basic conditions . The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis or other suitable methods .
Industrial Production Methods
In industrial settings, the production of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one often involves large-scale acetylation reactions using optimized conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxy-5-methylphenyl)ethan-1-one: Similar structure but lacks the fluoro group.
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the methyl group.
Uniqueness
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds .
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBRDBRUICKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)

